Cas no 2092532-64-2 (4-bromo-5-methoxy-2-methyl-indazole)

4-bromo-5-methoxy-2-methyl-indazole 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-methoxy-2-methyl-indazole
- 2H-Indazole, 4-bromo-5-methoxy-2-methyl-
- AS-79308
- SY322957
- 4-bromo-5-methoxy-2-methylindazole
- P19808
- MFCD30528776
- 4-Bromo-5-methoxy-2-methyl-2H-indazole
- 2092532-64-2
-
- MDL: MFCD30528776
- インチ: 1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3
- InChIKey: MFRLEECRJCALIB-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C(Br)=C(OC)C=C2)=CN1C
計算された属性
- せいみつぶんしりょう: 239.98983g/mol
- どういたいしつりょう: 239.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-bromo-5-methoxy-2-methyl-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1319-100MG |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 97% | 100MG |
¥ 825.00 | 2023-04-06 | |
eNovation Chemicals LLC | D656014-10G |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 97% | 10g |
$3105 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1319-10G |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 97% | 10g |
¥ 16,500.00 | 2023-04-06 | |
Chemenu | CM425227-10g |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 95%+ | 10g |
$3000 | 2023-02-17 | |
Aaron | AR01JWQ2-250mg |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 97% | 250mg |
$229.00 | 2025-02-11 | |
A2B Chem LLC | BA07390-100mg |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 95% | 100mg |
$132.00 | 2024-04-20 | |
abcr | AB566173-500mg |
4-Bromo-5-methoxy-2-methyl-indazole; . |
2092532-64-2 | 500mg |
€635.20 | 2024-07-20 | ||
1PlusChem | 1P01JWHQ-100mg |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 97.00% | 100mg |
$120.00 | 2023-12-19 | |
eNovation Chemicals LLC | D656014-5g |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 97% | 5g |
$1860 | 2025-02-21 | |
eNovation Chemicals LLC | D656014-100mg |
4-bromo-5-methoxy-2-methyl-indazole |
2092532-64-2 | 97% | 100mg |
$155 | 2025-02-21 |
4-bromo-5-methoxy-2-methyl-indazole 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
4-bromo-5-methoxy-2-methyl-indazoleに関する追加情報
4-Bromo-5-Methoxy-2-Methyl-Indazole (CAS No. 2092532-64-2): An Emerging Compound in Medicinal Chemistry
4-Bromo-5-methoxy-2-methyl-indazole (CAS No. 2092532-64-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the indazole class, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 4-bromo-5-methoxy-2-methyl-indazole.
The chemical structure of 4-bromo-5-methoxy-2-methyl-indazole is characterized by a bromine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indazole ring. The presence of these substituents imparts unique physical and chemical properties to the molecule, making it an interesting candidate for further investigation. The indazole ring itself is a bicyclic heterocycle consisting of a benzene ring fused with a pyrazole ring, which contributes to its stability and reactivity.
The synthesis of 4-bromo-5-methoxy-2-methyl-indazole can be achieved through various routes, depending on the availability of starting materials and the desired yield. One common approach involves the reaction of 1H-indazole with bromine and methanol in the presence of a suitable catalyst. Another method involves the sequential substitution reactions on a pre-formed indazole scaffold. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, such as microwave-assisted synthesis and catalytic methods using metal complexes.
In terms of biological activities, 4-bromo-5-methoxy-2-methyl-indazole has shown promising results in several areas. Studies have demonstrated its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary research has indicated that 4-bromo-5-methoxy-2-methyl-indazole exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. These findings are particularly relevant given the increasing need for new therapeutic options in oncology.
The neuroprotective effects of 4-bromo-5-methoxy-2-methyl-indazole have also been explored. Research suggests that this compound can protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these effects is thought to involve modulation of signaling pathways related to cell survival and death.
Beyond its direct biological activities, 4-bromo-5-methoxy-2-methyl-indazole has also been investigated as a scaffold for drug discovery. Its structural flexibility allows for the introduction of various functional groups to optimize pharmacological properties such as potency, selectivity, and bioavailability. This makes it an attractive starting point for developing new drugs with improved therapeutic profiles.
In conclusion, 4-bromo-5-methoxy-2-methyl-indazole (CAS No. 2092532-64-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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